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Compound of Interest

Compound Name: Antitumor agent-71

Cat. No.: B12407884 Get Quote

This technical guide provides a comprehensive overview of the second-generation curcumin

analog, RL71. It is intended for researchers, scientists, and drug development professionals,

offering detailed information on its chemical structure, biological efficacy, mechanisms of action,

and relevant experimental protocols.

Core Chemical Structure and Properties
RL71, identified as 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one, is a

synthetic, second-generation heterocyclic cyclohexanone analog of curcumin.[1][2] Its structure

is distinguished by the presence of methoxy groups on the benzene rings, which appear to

enhance its cytotoxic activity compared to similar analogs like RL66.[3] The modification of the

core curcumin structure to a piperidone scaffold has been shown to improve stability and

biological activity.[4][5]

Key Identifiers:

IUPAC Name: 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one[1][3][6][7]

Type: Second-generation heterocyclic cyclohexanone curcumin analog[1][4][5]

Chemical structure of RL71.

Figure 1: Chemical Structure of RL71.[1]
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Quantitative Biological Activity
RL71 has demonstrated potent cytotoxic and anti-cancer effects across a range of human and

canine cancer cell lines, often with significantly lower half-maximal effective (EC50) or inhibitory

(IC50) concentrations than curcumin and other analogs.[1][3][4]

Table 1: In Vitro Cytotoxicity of RL71 in Cancer Cell Lines

Cell Line Cancer Type Metric
Concentration
(µM)

Reference

Canine Cell

Lines

DH82
Histiocytic

Sarcoma
EC50 0.66 ± 0.057 [3][7]

Nike
Histiocytic

Sarcoma
EC50 0.79 ± 0.13 [3][7]

D-17 Osteosarcoma EC50 0.64 ± 0.04 [6][8]

Gracie Osteosarcoma EC50 0.38 ± 0.009 [6][8]

Human Cell

Lines

MDA-MB-231
Triple-Negative

Breast Cancer
IC50 0.3 [4]

MDA-MB-468
Triple-Negative

Breast Cancer
IC50 0.3 [4]

SKBr3

ER-Negative,

HER2+ Breast

Cancer

IC50 0.4 [2]

SW480 Colon Carcinoma IC50 0.8 [5][9]

Table 2: Pharmacokinetic and Mechanistic Data
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Parameter Model System Value/Effect Concentration Reference

Peak Plasma

Concentration

Mice (Oral Dose:

8.5 mg/kg)
0.405 µg/ml N/A [4]

G2/M Cell Cycle

Arrest
Nike HS Cells 2-fold increase 1x EC50 [3][7]

Apoptosis

Induction
Nike HS Cells 4-fold increase 2x EC50 [3][7]

Apoptosis

Induction
SKBr3 Cells 35% of cells 1 µM (after 48h) [2][4]

Apoptosis

Induction

MDA-MB-231

Cells
~40% of cells 1 µM (after 18h) [4]

Mechanism of Action: Signaling Pathways
RL71 exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in

cell cycle regulation, apoptosis, and cellular stress. Its activity is multifaceted, targeting key

nodes that control cancer cell proliferation and survival.

3.1. Induction of G2/M Cell Cycle Arrest and Apoptosis

A primary mechanism of RL71 is the induction of cell cycle arrest at the G2/M phase.[3][4][6]

This arrest prevents cancer cells from proceeding through mitosis and is closely linked to the

subsequent induction of apoptosis, or programmed cell death.[4][8] Apoptosis is mediated

through the activation of executioner caspases, such as caspase-3.[4][6]
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RL71 induction of G2/M arrest and apoptosis.

3.2. Modulation of Pro-Survival and Stress Pathways

RL71 has been shown to inhibit the pro-survival Akt signaling pathway.[2][4] The

downregulation of Akt is a significant event, as this pathway is often hyperactivated in cancers

to promote growth and suppress apoptosis. Concurrently, RL71 activates stress-response

pathways, including p38 MAPK and JNK, which can trigger apoptotic cell death in response to

cytotoxic stimuli.[4]

RL71

Akt Pathway p38 / JNK MAPK
Pathways

Cell Survival
& Proliferation Apoptosis
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RL71 modulation of Akt and MAPK signaling.

3.3. Inhibition of SERCA2 and Induction of ER Stress

In human colon cancer cells, RL71 directly binds to and inhibits Sarco/Endoplasmic Reticulum

Ca2+-ATPase 2 (SERCA2).[5] This inhibition disrupts calcium homeostasis, leading to

endoplasmic reticulum (ER) stress. Prolonged ER stress is a potent trigger for both apoptosis

and autophagy.[5][10]
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RL71 inhibition of SERCA2 leading to ER stress.

Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of RL71.
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4.1. Cell Viability Assessment (Sulforhodamine B Assay)

This assay measures drug-induced cytotoxicity by quantifying cell density based on the

measurement of cellular protein content.

Workflow:

Cell Seeding: Plate cells (e.g., DH82, Nike) in 96-well plates at a predetermined density

and allow them to adhere overnight.

Treatment: Expose cells to a range of RL71 concentrations (e.g., 0 to 30 µM) or a DMSO

vehicle control for a specified duration (e.g., 72 hours).[3]

Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells, incubating

for 1 hour at 4°C.

Washing: Remove the supernatant and wash the plates multiple times with slow-running

tap water to remove TCA. Air dry completely.

Staining: Add sulforhodamine B (SRB) solution to each well and incubate at room

temperature for 30 minutes.

Wash and Solubilize: Wash away unbound dye with 1% acetic acid and air dry. Add Tris

base solution to solubilize the protein-bound dye.

Measurement: Read the absorbance of the solution on a microplate reader at a suitable

wavelength (e.g., 510 nm).

Analysis: Calculate cell viability as a percentage relative to the DMSO control and

determine EC50/IC50 values using non-linear regression analysis.

Preparation Staining & Measurement

Seed Cells Treat with RL71 Fix with TCA Wash Plates Stain with SRB Wash Unbound Dye Solubilize Dye Read Absorbance Calculate EC50
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Workflow for the Sulforhodamine B (SRB) assay.

4.2. Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle

(G0/G1, S, G2/M) following treatment with RL71.

Workflow:

Cell Culture and Treatment: Plate cells (e.g., Nike HS cells) and treat with RL71 at various

concentrations (e.g., 0.5x, 1x, 2x EC50) or a DMSO control for a set time (e.g., 24 hours).

[3]

Harvesting: Harvest cells by trypsinization, then wash with phosphate-buffered saline

(PBS).

Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing

gently. Store at -20°C for at least 2 hours.

Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining

solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and

RNase A.

Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence

intensity of PI is directly proportional to the amount of DNA.

Data Interpretation: Deconvolute the resulting histograms to quantify the percentage of

cells in the G0/G1, S, and G2/M phases of the cell cycle.

4.3. Apoptosis Detection (Flow Cytometry)

This method quantifies the number of apoptotic and necrotic cells after RL71 treatment.

Workflow:

Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.
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Staining: Use a commercial kit (e.g., Annexin V-FITC Apoptosis Detection Kit). Resuspend

cells in binding buffer. Add Annexin V-FITC and propidium iodide (PI).

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Analysis: Analyze the stained cells by flow cytometry.

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

4.4. Western Blotting

This technique is used to detect and quantify specific proteins to elucidate the mechanism of

action of RL71 (e.g., cleaved caspase-3, Akt, p-Akt, p38, JNK).

Workflow:

Protein Extraction: Treat cells with RL71, then lyse them in RIPA buffer containing

protease and phosphatase inhibitors to extract total protein.

Quantification: Determine protein concentration using a BCA or Bradford assay.

Electrophoresis: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum

albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific

antibody binding.

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target

protein (e.g., anti-cleaved caspase-3, anti-Akt) overnight at 4°C.
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Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with

a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein

bands using an imaging system.

Analysis: Quantify band intensity using densitometry software, normalizing to a loading

control like β-actin or GAPDH.

Conclusion
The curcumin analog RL71 is a potent anti-cancer agent with robust cytotoxic activity

demonstrated in numerous preclinical models of human and canine cancers.[3][4][6] Its efficacy

stems from a multi-targeted mechanism that includes inducing G2/M cell cycle arrest,

promoting apoptosis via caspase activation, inhibiting the pro-survival Akt pathway, activating

stress-related MAPK signaling, and disrupting cellular calcium homeostasis through SERCA2

inhibition.[4][5] Furthermore, RL71 exhibits improved oral bioavailability compared to curcumin,

making it a promising candidate for further preclinical and clinical development in oncology.[2]

[4] Future investigations should continue to elucidate its detailed molecular mechanisms and

evaluate its therapeutic potential in in vivo models.[3][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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